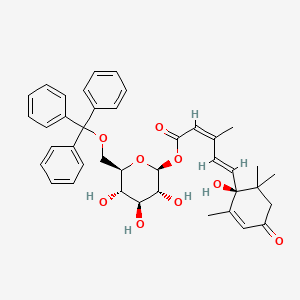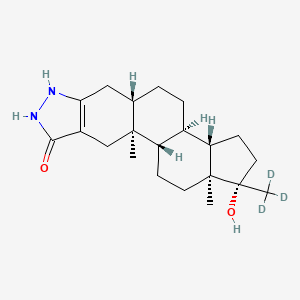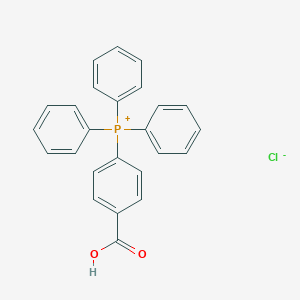![molecular formula C22H39N5O6Si2 B13859064 3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 is a synthetic compound used primarily in biochemical research. It is a modified nucleoside, specifically a guanosine derivative, labeled with carbon-13 and nitrogen-15 isotopes. This compound is valuable for various applications in proteomics and molecular biology due to its unique isotopic labeling, which allows for detailed molecular studies.
Métodos De Preparación
The synthesis of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves multiple steps, starting from guanosine. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and the formation of the disiloxane bridge. The reaction conditions typically involve the use of protecting groups such as silyl ethers and reagents like tetrakis(1-methylethyl)disiloxane.
Análisis De Reacciones Químicas
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the disiloxane bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the guanosine base or the disiloxane bridge. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 has several scientific research applications:
Chemistry: Used in studies involving nucleoside analogs and their chemical properties.
Biology: Employed in molecular biology for labeling and tracking nucleic acids.
Industry: Utilized in the development of new materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves its incorporation into nucleic acids or interaction with specific molecular targets. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis using techniques like NMR spectroscopy. The disiloxane bridge provides stability and unique chemical properties that facilitate its use in various biochemical assays .
Comparación Con Compuestos Similares
Similar compounds to 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 include other isotopically labeled nucleosides and nucleotides. These compounds share similar applications in research but differ in their specific isotopic labels and chemical structures. Examples include:
Propiedades
Fórmula molecular |
C22H39N5O6Si2 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
9-[(6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-(15N)azanyl-1H-purin-6-one |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17+,18+,21-/m1/s1/i22+1,23+1,26+1 |
Clave InChI |
CWVNMKRKFJYCCC-NOZVNWJFSA-N |
SMILES isomérico |
CC(C)[Si]1(OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=[13C]([15NH]C4=O)[15NH2])O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


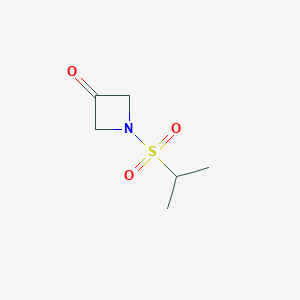
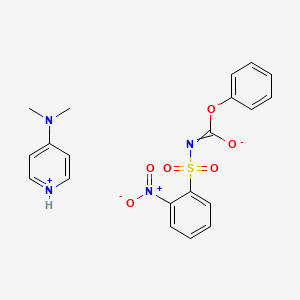
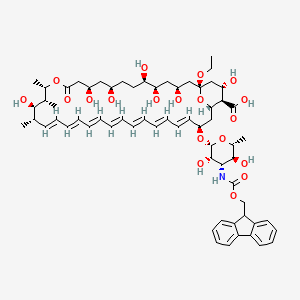
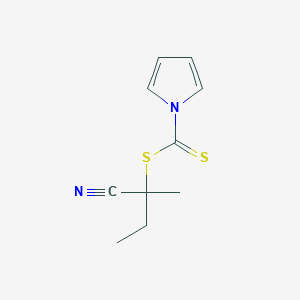
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
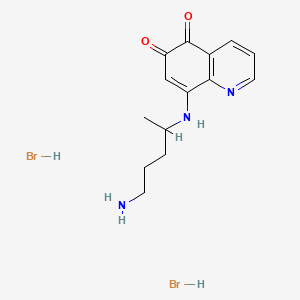

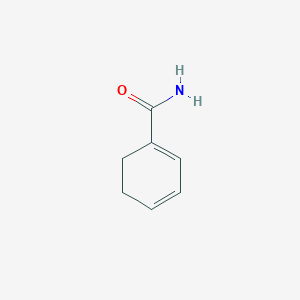
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
